Methylbenzyl Nimesulide
Description
Properties
Molecular Formula |
C₂₀H₁₈N₂O₆S |
|---|---|
Molecular Weight |
414.43 |
Synonyms |
2-(4-(Benzyloxy)phenoxy)-1-((methylsulfonyl)methyl)-4-nitrobenzene |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
Methylbenzyl Nimesulide is primarily used for its analgesic properties in treating acute pain conditions such as postoperative pain, dental pain, and pain associated with musculoskeletal disorders. Its efficacy in reducing pain levels has been well-documented in clinical trials.
Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as arthritis and other inflammatory diseases. Research indicates that this compound can effectively reduce inflammation markers in various animal models .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in several cancer types, including breast and lung cancers. The drug's mechanism involves COX-2 independent pathways, which may contribute to its effectiveness against tumor growth .
Case Study 1: Hepatotoxicity Associated with Nimesulide
A significant case study reported a patient developing acute hepatitis and leukocytoclastic vasculitis after taking Nimesulide. This case emphasizes the importance of monitoring adverse drug reactions associated with this compound usage, especially in vulnerable populations .
| Patient Demographics | Treatment Duration | Outcome |
|---|---|---|
| 38-year-old female | 4 days | Improvement with corticosteroids |
Case Study 2: Efficacy in Cancer Treatment
A systematic review analyzed the effects of Nimesulide on cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in various types of cancer cells. This suggests a promising role for this compound in oncological therapies .
Table 1: Summary of this compound Applications
| Application Area | Description | Evidence Level |
|---|---|---|
| Pain Management | Effective for acute pain relief | High |
| Anti-Inflammatory | Reduces inflammation in arthritis | Moderate |
| Anticancer | Inhibits cancer cell proliferation; induces apoptosis | High |
Table 2: Reported Adverse Reactions
| Adverse Reaction | Incidence Rate (%) | Patient Demographics |
|---|---|---|
| Hepatotoxicity | 45.5 | Predominantly female, aged ≥55 years |
| Leukocytoclastic Vasculitis | Variable | Case-specific |
Comparison with Similar Compounds
Comparison with Structural Analogs Targeting COX Enzymes
Pyridine-Based Analogs
Replacing nimesulide’s nitrobenzene ring with a pyridine nucleus (e.g., compounds 19c , 23b , 23c ) improved COX-2 selectivity and reduced hepatotoxicity risk. These analogs demonstrated:
- COX-2/COX-1 selectivity ratios comparable to or higher than celecoxib .
- IC₅₀ values in human whole blood assays indicating potent inhibition of prostaglandin E₂ (PGE₂) synthesis .
| Compound | COX-2 Selectivity Ratio (vs. Nimesulide) | Key Structural Change |
|---|---|---|
| 19c | 1.5× | Pyridine substitution |
| 23b | 2.0× | Pyridine substitution |
| 23c | 1.8× | Pyridine substitution |
5,5-Dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone (DFU)
DFU, a furanone derivative, exhibited superior potency in inhibiting KCl-stimulated uterine contractions compared to nimesulide (IC₅₀: DFU < Nimesulide). Both drugs showed minimal effects on oxytocin- or PGF₂α-induced contractions, highlighting their mechanism-specific activity .
Analogs with ≥95% Structural Similarity
A PubChem-based screening identified 14 compounds with ≥95% structural similarity to nimesulide.
Non-COX Inhibitory Analogs with Therapeutic Potential
Compound 76
This N-methyl-substituted analog lacks COX-2 inhibitory activity due to the absence of an ionizable sulfonamide group. However, it selectively induces apoptosis in HER2-overexpressing breast cancer cells, demonstrating COX-independent anti-cancer mechanisms .
Imidazopyridine Derivatives
Replacing nimesulide’s nitro group with ketone/ether functionalities (e.g., imidazopyridine 3f ) enhanced phospholipase A₂ (PLA₂) inhibition. 3f showed:
- Strong π-π stacking interactions with Trp-31 in PLA₂.
- Additional hydrophobic interactions with Gly-32, improving binding affinity .
ADME Properties
Nimesulide and two analogs (1 , 2 ) were evaluated using SwissADME:
| Parameter | Nimesulide | Compound 1 | Compound 2 | Optimal Range |
|---|---|---|---|---|
| Lipophilicity (XLOGP3) | 2.1 | 1.8 | 2.0 | −7 to +5 |
| Molecular Weight (g/mol) | 308.3 | 320.4 | 335.5 | 150–500 |
| TPSA (Ų) | 83.7 | 85.2 | 80.1 | 20–130 |
| Bioavailability Score | 0.55 | 0.60 | 0.58 | >0.55 |
Both analogs fell within optimal ranges for oral bioavailability, outperforming nimesulide in saturation parameters .
Hepatotoxicity Mitigation
Preparation Methods
Reaction Mechanism and Optimization
The reaction involves o-aminodiphenylether (I) and methanesulfonyl chloride under controlled conditions:
Key parameters include:
Table 1: Yield and Purity Across Experimental Conditions
| Example | Solvent | Temperature (°C) | HPLC Purity (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl acetate | 88 | 93.1 | 91 |
| 3 | Triethylamine | 88 | 96.9 | 99 |
| 5 | Triethylamine | 88 | 96.5 | 93 |
Triethylamine outperformed ethyl acetate, achieving near-quantitative yields (99%) due to superior nucleophilic activation.
Industrial-Scale Formulation of Nimesulide
Post-synthesis, nimesulide requires formulation into stable, bioavailable dosage forms. Patent CN108653225B details a wet granulation method to enhance dissolution rates while avoiding crystal form changes in aqueous media.
Composition and Function of Excipients
The formulation comprises:
Table 2: Dissolution Profiles of Nimesulide Tablets
| Example | Dissolution Media | 5 min (%) | 10 min (%) | 15 min (%) | 45 min (%) |
|---|---|---|---|---|---|
| 1 | pH 7.4 + 0.5% Tween 80 | 59.60 | 75.01 | 80.86 | – |
| 2 | pH 6.8 + 1.0% Tween 80 | 45.81 | 67.82 | 76.33 | 88.09 |
| 6 | pH 7.4 + 0.5% Tween 80 | 60.20 | 75.22 | 81.34 | – |
Formulations with higher surfactant concentrations (e.g., 1.0% Tween 80) achieved >85% dissolution within 45 minutes.
Critical Process Parameters in Wet Granulation
Granulation and Drying Conditions
Table 3: Impact of Drying Temperature on Tablet Quality
| Example | Drying Temperature (°C) | Friability (%) | Disintegration Time (min) |
|---|---|---|---|
| 2 | 60–65 | 0.12 | 2.5 |
| 3 | 80–95 | 0.18 | 3.1 |
Lower drying temperatures improved tablet mechanical strength without compromising dissolution.
Comparative Analysis of Solvent Systems
Ethyl acetate and triethylamine were compared for intermediate synthesis:
Q & A
Q. What experimental methodologies are recommended for characterizing the polymorphic forms of nimesulide?
Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRD) are standard techniques for identifying polymorphs (Forms I and II) of nimesulide, as these methods detect differences in thermal behavior and crystalline structure. Complementary spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy can further validate molecular interactions . High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase HPLC (RP-HPLC) are also widely used to assess purity and stability in pharmaceutical formulations .
Q. How should dissolution studies for nimesulide formulations be designed to ensure reproducibility?
Dissolution experiments should control for particle size (e.g., micronized vs. non-micronized crystals), surfactant presence, and medium pH (ideally pH 6.4–7.4, as solubility varies significantly outside this range). For example, dissolution profiles differ markedly between formulations with micronized particles (rapid saturation) and those relying on surfactants (slower release). Standardize media pH to avoid artifacts, and include timepoints up to 60 minutes to capture plateau phases .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of nimesulide in cell culture studies?
Use one-way ANOVA followed by post-hoc tests (e.g., Tukey’s or Dunnett’s) to compare multiple dose groups. For example, MTT assay data showing inhibition of PANC-1 cell proliferation at 50–400 µmol/L should be presented as mean ± SD (n ≥ 3) with significance thresholds (p < 0.05). GraphPad Prism is a validated tool for such analyses .
Advanced Research Questions
Q. How can conflicting data on the relative importance of particle size vs. surfactants in nimesulide dissolution be resolved?
Contradictions arise from studies prioritizing surfactants (e.g., Formulation C in ) versus those emphasizing particle size (Formulations A and B). To reconcile these, conduct factorial experiments varying both factors independently. For instance, micronized particles without surfactants (Formulation B) achieved 60-minute saturation, while surfactant-only formulations (Formulation C) underperformed, suggesting particle size dominates. Meta-analyses of dissolution studies under standardized pH conditions (6.4–7.4) are also critical .
Q. What mechanistic models explain nimesulide’s dual role in COX-2 inhibition and apoptosis induction in cancer cells?
Beyond COX-2 suppression, nimesulide upregulates pro-apoptotic Bax and cleaved caspase-3 while downregulating anti-apoptotic Bcl-2 in pancreatic cancer cells. PTEN upregulation and VEGF/COX-2 suppression further suggest PI3K/Akt pathway modulation. Experimental validation requires siRNA knockdown of PTEN to confirm its necessity in apoptosis .
Q. How do thermal stability profiles inform storage and handling protocols for nimesulide?
Thermogravimetric analysis (TGA) under nitrogen shows nimesulide is stable up to 210°C, with decomposition occurring in two steps. Activation energy calculations via differential (Fd technique) and integral methods can guide storage conditions. Avoid temperatures >100°C during processing, and store in inert, dry environments to prevent polymorphic transitions .
Q. What methodological challenges arise in extrapolating nimesulide toxicity data from avian models to humans?
Nimesulide’s acute toxicity in vultures (visceral gout via renal failure) contrasts with its tolerability in human trials. Cross-species extrapolation requires comparative pharmacokinetic studies (e.g., cytochrome P450 metabolism differences) and in vitro assays using human renal proximal tubule cells. Dose-response models must account for interspecies variability in drug clearance .
Q. How can mixed-methods approaches address discrepancies in nimesulide’s efficacy across inflammatory models?
Quantitative data (e.g., COX-2 inhibition IC50 values) paired with qualitative analysis of histopathological changes in animal models (e.g., carrageenan-induced edema) can contextualize efficacy variations. For instance, nimesulide’s superior antipyretic potency in yeast-induced fever models vs. weaker prostaglandin inhibition in vitro suggests multimodal mechanisms (e.g., free-radical scavenging) that require integrated study designs .
Methodological Notes
- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: Include raw data in appendices, processed data in main texts, and avoid redundancy between tables and text .
- Reproducibility : Document particle size distributions (via laser diffraction) and surfactant concentrations in dissolution studies. For cell-based assays, report passage numbers and culture conditions .
- Ethical Compliance : For in vivo studies, cite institutional animal care protocols and adhere to ARRIVE guidelines. In human trials, reference EMA recommendations on nimesulide use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
